molecular formula C19H23BrClN3O6 B1345196 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate CAS No. 82186-71-8

7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate

Cat. No. B1345196
CAS RN: 82186-71-8
M. Wt: 504.8 g/mol
InChI Key: GATQERNJKZPJNX-NUNOUFIPSA-N
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Description

7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate is a useful research compound. Its molecular formula is C19H23BrClN3O6 and its molecular weight is 504.8 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Synthesis and Antimicrobial Study

Quinazolin-4(3H)-one derivatives have been synthesized using microwave irradiation, characterized, and evaluated for their antimicrobial activity. This method offers a rapid and efficient approach to obtaining compounds with potential biological activity, including those related to the chemical structure (J. Raval, K. Desai, & K. R. Desai, 2012).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of new 2-pyridylquinazoline derivatives, including those similar to the compound of interest, demonstrate their potential as anti-tumor and anti-microbial agents. These studies provide a foundation for further exploration of their utility in treating microbial infections and cancer (A. F. Eweas, Qasem Mahmoud Aref Abdallah, & Mohamed Elbadawy, 2021).

Pd-catalyzed Amination

Palladium-catalyzed amination of quinazolin-4(3H)-one derivatives has been optimized, highlighting the versatility of these compounds in synthetic organic chemistry. This process facilitates the introduction of various functional groups, expanding the potential applications of these heterocycles in pharmaceutical research (Ramesh Garlapati et al., 2012).

Anticonvulsant Agents

Quinazolino-benzothiazoles, related to the compound , have been synthesized and evaluated as anticonvulsant agents. These studies contribute to the development of new therapeutic agents for the treatment of seizure disorders, underscoring the importance of quinazolin-4(3H)-one derivatives in medicinal chemistry (V. Ugale et al., 2012).

Synthesis and Pesticidal Activities

The synthesis of quinazolin-4(3H)-one derivatives and their evaluation for pesticidal activities highlight their potential use in agriculture. These compounds exhibit significant antibacterial and insecticidal activities, demonstrating their versatility and potential applications beyond medicinal chemistry (H. Misra & A. Gupta, 1982).

Antiparkinsonian Agents

Synthesis of new quinazolinone derivatives as antiparkinsonian agents indicates the potential of these compounds in addressing neurological disorders. This research expands the therapeutic applications of quinazolin-4(3H)-one derivatives, offering new avenues for the treatment of Parkinson's disease (Sunil Kumar et al., 2012).

properties

IUPAC Name

7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14?,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATQERNJKZPJNX-NUNOUFIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)O.C1C[C@H](C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002535
Record name 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-6-chloro-3-[3-[(3R)-3-hydroxy-2-piperidyl]-2-oxo-propyl]quinazolin-4-one; 2-hydroxypropanoic acid

CAS RN

82186-71-8
Record name 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-7-Bromo-6-chloro-3-[3-(3-hydroxypiperidine-2-yl)-2-oxopropyl]-3H-chinazolin-4-one lactate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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